molecular formula C₁₅H₂₄N₄O₇S B1162415 (R)-Didemethyltimolol Maleate

(R)-Didemethyltimolol Maleate

Cat. No.: B1162415
M. Wt: 404.44
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Didemethyltimolol Maleate is a stereospecific derivative of the beta-adrenergic receptor antagonist Timolol Maleate, characterized by the absence of two methyl groups compared to the parent compound. The (R)-configuration denotes its stereochemistry, which is critical for receptor interaction, as beta-blocking activity predominantly resides in the (S)-isomer of Timolol Maleate . This compound may serve as a metabolite, synthetic intermediate, or impurity in Timolol formulations, necessitating rigorous analytical quantification .

Properties

Molecular Formula

C₁₅H₂₄N₄O₇S

Molecular Weight

404.44

Synonyms

(R)-1-(Ethylamino)-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propan-2-ol Maleate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Molecular and Stereochemical Properties

Compound Molecular Formula Molecular Weight Stereocenters Key Functional Groups
(R)-Didemethyltimolol Maleate* C₁₅H₂₄N₄O₇S ~404.44 1 (R-config) Morpholinyl-thiadiazolyl ether, maleate salt
Timolol Maleate (S-isomer) C₁₇H₂₈N₄O₇S 432.492 1 (S-config) Methylpropenylamino, morpholinyl-thiadiazolyl ether, maleate
Propranolol C₁₆H₂₁NO₂ 259.34 1 (R/S) Naphthyloxy, isopropylamino
Desmethyldoxepin Maleate C₁₉H₁₉NO₄ 331.36 0 Dibenzoxepin, maleate salt

*Inferred from Timolol Maleate () with demethylation adjustments.

  • Stereochemical Impact: The (R)-configuration of Didemethyltimolol contrasts with the (S)-isomer of Timolol Maleate, which is 3–10 times more potent than propranolol in blocking beta-adrenergic receptors . Stereochemical purity is critical, as even 0.1% impurity of R-Timolol in S-Timolol formulations requires robust chromatographic validation .

Pharmacological Activity

Table 2: Pharmacodynamic and Kinetic Comparisons

Compound Beta-Blocking Potency (vs. Propranolol) Oral Bioavailability Local Anesthetic Activity Key Indications
This compound* Not reported (likely reduced) Unknown Unlikely Potential metabolite/research compound
Timolol Maleate (S-isomer) 3x (IV), 10x (oral) ~50% None (acute), but corneal anesthesia in chronic use Glaucoma, hypertension
Propranolol 1x (reference) 25–30% High Hypertension, arrhythmia
  • Mechanistic Differences: Unlike propranolol, Timolol Maleate lacks intrinsic sympathomimetic or membrane-stabilizing activity, reducing systemic side effects . However, chronic Timolol use may paradoxically induce corneal anesthesia in susceptible individuals, possibly due to cumulative local effects .

Table 3: Analytical Methods for Quantification

Compound HPLC Methods TLC-Densitometry Robustness Testing
This compound* RP-HPLC (C18 column, UV detection) Not reported Requires chiral separation
Timolol Maleate RP-HPLC with Dorzolamide Validated Robust to pH, flow rate variations
  • Synthesis : While Timolol Maleate is synthesized via stereoselective routes, demethylated analogs like (R)-Didemethyltimolol may involve selective dealkylation or asymmetric synthesis similar to Dimethyl (R)-malate ().

Q & A

Q. How can researchers effectively present conflicting data on the metabolic pathways of this compound?

  • Methodological Answer : Use Sankey diagrams to map metabolic flux variations across studies. Highlight methodological disparities (e.g., in vitro vs. in vivo models) in discussion sections. Apply funnel plots to assess publication bias in existing literature .

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